2,6Dibromo 4(4tertbutylphenoxy)nitrosobenzene
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Overview
Description
2,6-Dibromo-4-(4-tert-butylphenoxy)nitrosobenzene is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(4-tert-butylphenoxy)nitrosobenzene typically involves multiple steps. One common route starts with the bromination of 4-tert-butylphenol to obtain 2,6-dibromo-4-tert-butylphenol. This intermediate is then reacted with nitrosobenzene under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dibromo-4-(4-tert-butylphenoxy)nitrosobenzene may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(4-tert-butylphenoxy)nitrosobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
2,6-Dibromo-4-(4-tert-butylphenoxy)nitrosobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,6-Dibromo-4-(4-tert-butylphenoxy)nitrosobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine atoms and tert-butyl group contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-tert-butylphenol: Similar structure but lacks the nitroso group.
4-tert-Butyl-2,6-dibromoaniline: Contains an amine group instead of a nitroso group.
2,6-Dibromo-4-phenoxyphenol: Similar but with a phenoxy group instead of a nitroso group.
Uniqueness
2,6-Dibromo-4-(4-tert-butylphenoxy)nitrosobenzene is unique due to the presence of both bromine atoms and a nitroso group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15Br2NO2 |
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Molecular Weight |
413.10 g/mol |
IUPAC Name |
1,3-dibromo-5-(4-tert-butylphenoxy)-2-nitrosobenzene |
InChI |
InChI=1S/C16H15Br2NO2/c1-16(2,3)10-4-6-11(7-5-10)21-12-8-13(17)15(19-20)14(18)9-12/h4-9H,1-3H3 |
InChI Key |
LAKPZLKGSVCHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)N=O)Br |
Origin of Product |
United States |
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